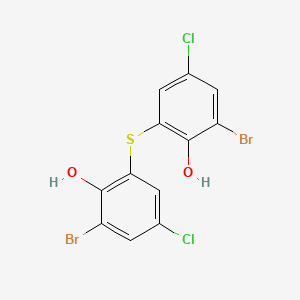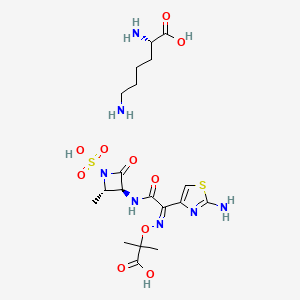
Aztreonam lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aztreonam Lysine is a formulation of the synthetic monobactam antibiotic, aztreonam and lysine used in an inhaled form for the treatment of chronic airway infections by Pseudomonas aeruginosa in patients with cystic fibrosis.
Applications De Recherche Scientifique
Impact on Cystic Fibrosis Lung Microbiome
Aztreonam lysine for inhalation (AZLI) is used to treat chronic Pseudomonas aeruginosa infection in cystic fibrosis (CF). A study examined its effects on the CF lung microbiome and its potential as a biomarker to predict patient responsiveness to therapy. However, no significant changes in alpha diversity or association with AZLI use were found, but a decline in the relative abundance of specific organisms was observed (Heirali et al., 2017).
Efficacy in Controlling Pseudomonas Aeruginosa Infection
AZLI's efficacy and safety were evaluated in patients with CF on maintenance treatment for Pseudomonas aeruginosa airway infection. It was found to increase the median time to need for additional antipseudomonal antibiotics and improved respiratory symptoms, pulmonary function, and was well tolerated (McCoy et al., 2008).
Improvements in Respiratory Symptoms and Pulmonary Function
In clinical trials, AZLI has shown significant improvements in respiratory symptoms and pulmonary function in CF patients. It was associated with delayed time to need for inhaled or intravenous antipseudomonal antibacterials, suggesting its role in reducing bacterial density in sputum and improving overall lung health (Retsch-Bogart et al., 2009).
Pharmacology, Clinical Efficacy, and Safety
A comprehensive evaluation of AZLI's pharmacology, clinical efficacy, and safety indicated that it is an effective treatment for CF-related signs and symptoms of pulmonary disease. It has shown positive outcomes in improving forced expiratory volume, decreasing sputum bacterial density, and being well-tolerated with mild adverse effects similar to placebo (Pesaturo et al., 2012).
Long-Term Clinical Efficacy
The long-term clinical efficacy of AZLI was assessed over 18 months, demonstrating sustained improvements in pulmonary function and weight in patients with CF and Pseudomonas aeruginosa. This suggests its potential in prolonged treatments for chronic infections (Oermann et al., 2009).
Propriétés
Numéro CAS |
827611-49-4 |
|---|---|
Nom du produit |
Aztreonam lysine |
Formule moléculaire |
C19H31N7O10S2 |
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-3-ium-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |
Clé InChI |
KPPBAEVZLDHCOK-JHBYREIPSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)[NH3+].C(CCN)C[C@@H](C(=O)O)N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N |
SMILES canonique |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)[NH3+].C(CCN)CC(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



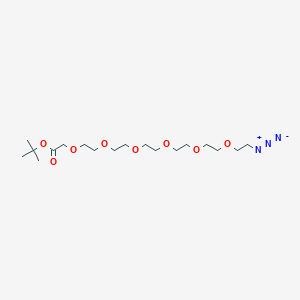
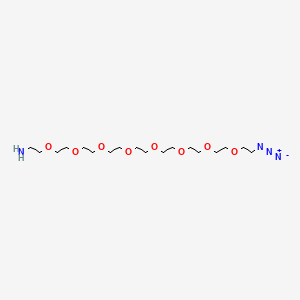
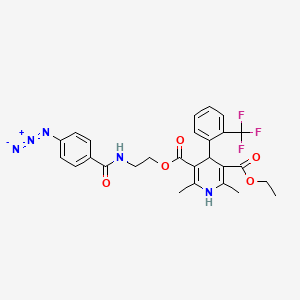
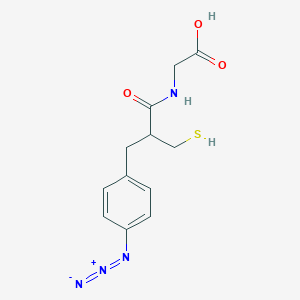
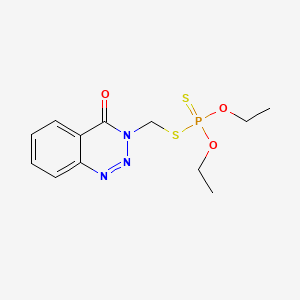
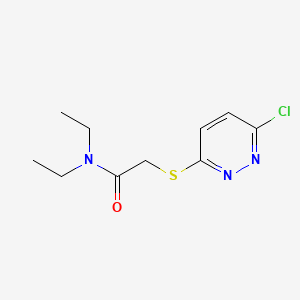
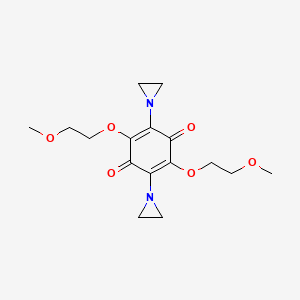
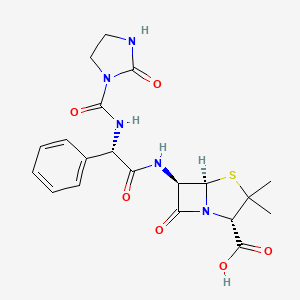
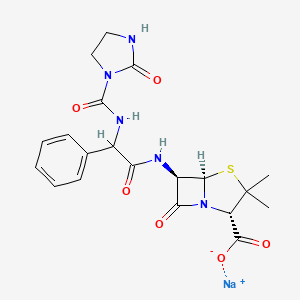
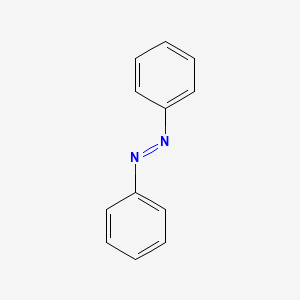
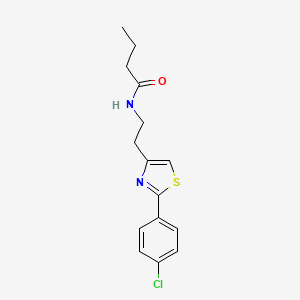
![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)
![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)
